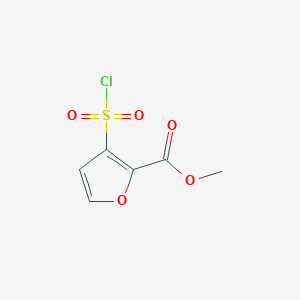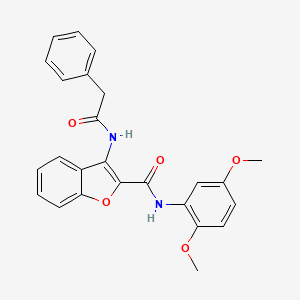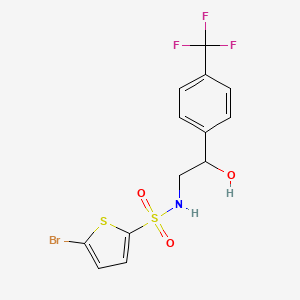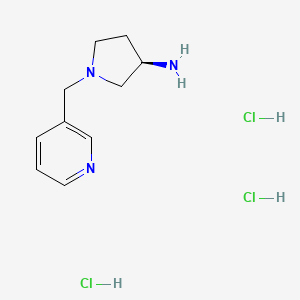![molecular formula C25H34N4O4S2 B2449435 2-(4-(Azépan-1-ylsulfonyl)benzamido)-5,5,7,7-tétraméthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681439-16-7](/img/structure/B2449435.png)
2-(4-(Azépan-1-ylsulfonyl)benzamido)-5,5,7,7-tétraméthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H34N4O4S2 and its molecular weight is 518.69. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments antipaludiques
Ce composé a été identifié comme un candidat potentiel pour le développement de médicaments antipaludiques. Le fragment sulfonamide dans sa structure est significatif car il a été incorporé dans une bibliothèque virtuelle de nouvelles [1,2,4]triazolo[4,3-a]pyridines conçues pour l'activité antipaludique . Ces composés ont été évalués par criblage virtuel et méthodes d'amarrage moléculaire, ciblant l'enzyme falcipain-2, qui est cruciale pour le parasite du paludisme Plasmodium falciparum. Les caractéristiques structurales du composé peuvent contribuer à inhiber la croissance du parasite, ce qui en fait une molécule précieuse pour des études antipaludiques plus poussées.
Activité anticancéreuse
Les dérivés de sulfonamide, y compris les structures similaires à notre composé d'intérêt, ont montré une activité anticancéreuse in vitro prometteuse . La partie benzènesulfonamide du composé peut être modifiée pour produire une gamme de dérivés qui présentent des degrés d'efficacité variables contre les lignées cellulaires cancéreuses telles que HeLa, HCT-116 et MCF-7. Cela suggère que le composé pourrait servir d'échafaudage pour développer de nouveaux agents anticancéreux, avec le potentiel de cibler des types spécifiques de cellules cancéreuses.
Applications antibactériennes et antifongiques
Des composés avec un noyau thiophène, comme celui en question, ont été synthétisés et évalués pour leurs activités antibactériennes et antifongiques . Les analogues structurels de ce composé ont montré une efficacité contre des souches bactériennes telles que Bacillus cereus, Shigella dysenteriae et Salmonella typhi, ainsi que contre des espèces fongiques comme Macrophomina phaseolina. Cela indique que notre composé pourrait être exploré pour son utilisation potentielle dans le traitement des infections bactériennes et fongiques.
Études de chimie computationnelle
La structure du composé a fait l'objet d'études de chimie computationnelle pour comprendre son interaction avec les cibles biologiques. Des méthodes computationnelles comme l'amarrage moléculaire et les calculs de chimie quantique peuvent prédire le comportement du composé dans les systèmes biologiques, ce qui est crucial pour la conception rationnelle de médicaments .
Synthèse organique
Ce composé peut servir de brique de base en synthèse organique. Sa structure complexe, qui comprend plusieurs groupes fonctionnels, en fait un précurseur polyvalent pour la synthèse d'une large gamme d'entités chimiques. Cela peut conduire à la découverte de nouveaux composés avec des applications potentielles dans divers domaines de la chimie et de la pharmacologie .
Science des matériaux
Le cycle thiophène tétraméthylé présent dans le composé suggère des applications potentielles en science des matériaux. Les dérivés du thiophène sont connus pour leurs propriétés conductrices et sont utilisés dans le développement de semi-conducteurs organiques, essentiels pour les diodes électroluminescentes organiques (OLED) et les cellules solaires .
Biologie chimique
En biologie chimique, le composé pourrait être utilisé pour étudier les interactions protéine-ligand. Les groupes azépan et sulfonamide pourraient interagir avec des macromolécules biologiques, fournissant des informations sur les mécanismes d'action des médicaments potentiels .
Pharmacocinétique
La structure unique du composé pourrait être étudiée pour ses propriétés pharmacocinétiques, telles que l'absorption, la distribution, le métabolisme et l'excrétion (ADME). Comprendre ces propriétés est essentiel pour le développement de nouveaux médicaments, car elles déterminent l'efficacité et la sécurité du composé in vivo .
Neuropharmacologie
Compte tenu de la présence du cycle azépan, qui est un hétérocycle saturé à sept chaînons, le composé pourrait présenter des propriétés neuropharmacologiques intéressantes. Il pourrait être étudié pour ses effets potentiels sur les systèmes de neurotransmetteurs, ce qui pourrait conduire à de nouveaux traitements pour les troubles neurologiques .
Propriétés
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2/c1-24(2)15-18-19(21(26)30)23(34-20(18)25(3,4)28-24)27-22(31)16-9-11-17(12-10-16)35(32,33)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQEHGREKXUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)

![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)



![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)

![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2449370.png)


![4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole](/img/structure/B2449375.png)
